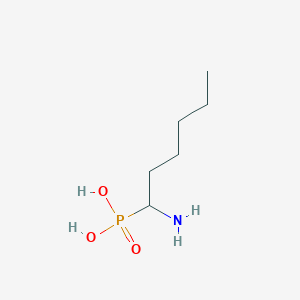

1-aminohexylphosphonic Acid

Description

Significance within the Aminophosphonic Acid Class

The significance of 1-aminohexylphosphonic acid lies in the unique combination of a phosphonic acid head group and a six-carbon alkyl (hexyl) chain. Aminophosphonic acids are recognized as structural analogues of amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic acid moiety. mdpi.comnih.govnih.govnih.gov This structural mimicry allows them to interact with biological systems, often acting as competitive inhibitors of enzymes that process amino acids. beilstein-journals.orgmdpi.comresearchgate.netresearchgate.net

The hexyl chain of this compound imparts a significant degree of lipophilicity to the molecule. This characteristic is crucial as it can influence the compound's solubility and its ability to permeate biological membranes, potentially affecting its bioavailability and interaction with hydrophobic pockets in enzymes. The length of the alkyl chain in aminophosphonic acids has been shown to be a critical determinant of their biological activity, with variations in chain length leading to differences in enzyme inhibition and other biological effects.

Historical Context of Aminophosphonic Acid Research Relevant to Hexyl Derivatives

The study of aminophosphonic acids dates back to the mid-20th century, with the independent discovery of the Kabachnik-Fields reaction in 1952 by Martin Kabachnik and Ellis Fields. wikipedia.orgslideshare.net This three-component reaction, involving an amine, a carbonyl compound, and a dialkyl phosphite (B83602), provided a versatile method for the synthesis of α-aminophosphonates. mdpi.comwikipedia.orgorganic-chemistry.orgrgmcet.edu.in Alongside the Pudovik reaction, which involves the addition of a phosphite to a pre-formed imine, and the Moedritzer-Irani reaction, these synthetic routes laid the foundation for the exploration of a wide range of aminophosphonic acid derivatives. mdpi.commdpi.comcore.ac.ukscilit.comnuph.edu.ua

Early research primarily focused on the synthesis and biological screening of various aminophosphonic acids. The realization that these compounds could act as potent enzyme inhibitors spurred further investigation into structure-activity relationships. nih.govbeilstein-journals.orgresearchgate.net While the initial focus was on smaller alkyl derivatives, subsequent research expanded to include longer-chain analogues like the hexyl derivatives to probe the effects of increased lipophilicity on biological targets. The development of synthetic methodologies that allowed for the introduction of varied alkyl chains was a critical step in enabling the study of compounds like this compound.

Overview of Key Research Paradigms Involving this compound

Research involving this compound has primarily revolved around its application as an enzyme inhibitor and its use in materials science.

Enzyme Inhibition: A significant area of research has been the investigation of this compound and its derivatives as inhibitors of metalloproteases, particularly aminopeptidase (B13392206) N (CD13). matrix-fine-chemicals.com Aminopeptidase N is a zinc-containing enzyme involved in the final stages of peptide digestion and has been implicated in various physiological and pathological processes, including tumor invasion and angiogenesis. The inhibitory activity of this compound against aminopeptidase N has been documented, with a reported IC50 value of 8300 nM. matrix-fine-chemicals.com The hexyl group is thought to play a role in binding to the enzyme's active site.

Materials Science: In the realm of materials science, long-chain aminophosphonic acids, including 6-aminohexylphosphonic acid, have been utilized for the surface modification of metal oxides like titanium dioxide (TiO2). slideshare.net The phosphonic acid group provides a strong anchor to the metal oxide surface, while the amino-terminated alkyl chain introduces new functionalities. These modified materials have potential applications in areas such as metal sorption, heterogeneous catalysis, and as platforms for the immobilization of biomolecules. slideshare.net The length of the alkyl chain, such as the hexyl chain in this case, influences the surface properties and the effectiveness of these materials in their intended applications. slideshare.net

Physicochemical and Spectroscopic Data

The following tables provide an overview of the known physicochemical and spectroscopic properties of this compound and its derivatives. It is important to note that specific experimental data for the parent acid can be limited in the public domain, and some data is derived from its esters or from general trends observed for the aminophosphonic acid class.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Compound |

| Molecular Formula | C6H16NO3P | This compound |

| Molecular Weight | 181.17 g/mol | This compound |

| Melting Point | Not available | This compound |

| Solubility | Low solubility in water; soluble in acidic or basic solutions. researchgate.net | General for aminophosphonic acids |

| pKa | pKa1 ~1-2.5, pKa2 ~5.5-7, pKa3 ~10-11 | General for α-aminophosphonic acids |

Table 2: Spectroscopic Data for Aminophosphonic Acids

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | Signals corresponding to the protons of the hexyl chain, a multiplet for the α-proton adjacent to the phosphorus and nitrogen atoms, and broad signals for the amine and phosphonic acid protons. |

| ¹³C NMR | Resonances for the six carbons of the hexyl chain, with the α-carbon showing coupling to the phosphorus atom. |

| ³¹P NMR | A characteristic signal in the phosphonate (B1237965) region, typically between 10 and 30 ppm. |

| Infrared (IR) Spectroscopy | Broad O-H stretching vibrations from the phosphonic acid group (superimposed on C-H stretches), N-H stretching vibrations, P=O stretching, and P-O-H bending vibrations. sigmaaldrich.comias.ac.in |

| Mass Spectrometry (MS) | The molecular ion peak (M+) or protonated molecule ([M+H]+) can be observed, along with characteristic fragmentation patterns including the loss of the amino group and fragments from the alkyl chain. uni-saarland.dearizona.edu |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-aminohexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMTWOKJHVPSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370060 | |

| Record name | 1-aminohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109638-78-0 | |

| Record name | 1-aminohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Aminohexylphosphonic Acid and Its Derivatives

Stereoselective Synthesis of 1-Aminohexylphosphonic Acid Enantiomers

The biological activity of α-aminophosphonic acids is often dependent on the stereochemistry at the α-carbon. nih.gov Consequently, the development of stereoselective synthetic methods to obtain specific enantiomers of this compound is of critical importance. Asymmetric synthesis strategies aim to produce a single enantiomer, avoiding the need for resolving a racemic mixture. ethz.ch

Common approaches involve the diastereoselective addition of a phosphorus nucleophile to a chiral imine or the use of a chiral catalyst in a multicomponent reaction. sioc-journal.cnmdpi.com For the synthesis of this compound, this would typically involve hexanal (B45976) as the aldehyde component.

One established method is the use of chiral auxiliaries. ethz.ch For instance, a chiral amine or alcohol can be used to form a chiral imine or oxazolidine (B1195125) intermediate. The subsequent addition of a phosphite (B83602), such as trimethyl phosphite, proceeds with high diastereoselectivity due to steric hindrance imposed by the chiral auxiliary. acs.org The auxiliary is then cleaved to yield the enantiomerically enriched aminophosphonate. Another strategy involves the diastereoselective alkylation of chiral 1,3,2-oxazaphospholanes. tandfonline.com

Catalytic enantioselective synthesis represents a more atom-economical approach. ethz.ch Chiral Lewis acids or organocatalysts can be employed to catalyze the three-component Kabachnik-Fields reaction (an amine, an aldehyde/ketone, and a dialkyl phosphite). nih.govrsc.org For this compound, this would involve ammonia (B1221849) (or a protected amine), hexanal, and a dialkyl phosphite in the presence of a chiral catalyst.

Table 1: Comparison of General Stereoselective Synthesis Strategies Applicable to this compound

| Strategy | Description | Key Reactants for this compound | Typical Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction. | Hexanal, a chiral amine (e.g., (R)-phenylglycinol), dialkyl phosphite. | High diastereomeric excess (d.r.), which translates to high enantiomeric excess (ee) after auxiliary removal. | acs.orgrsc.org |

| Diastereoselective Alkylation | Alkylation of a chiral substrate containing a P-C-N framework. | Chiral 1,3,2-oxazaphospholane derived from an amino alcohol like (-)-ephedrine. | High diastereoselectivity leading to high ee of the final product. | tandfonline.com |

| Catalytic Enantioselective Reaction | A substoichiometric amount of a chiral catalyst controls the stereoselectivity. | Hexanal, ammonia, dialkyl phosphite, chiral catalyst (e.g., chiral Zinc(II) complex). | Good to excellent yields and enantioselectivities (ee). | sioc-journal.cnrsc.org |

| Enzymatic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | Racemic N-acyl-1-aminohexylphosphonic acid. | One enantiomer as the free amino acid and the other as the unreacted N-acyl derivative, both with high ee. | nih.govbioorganica.com.ua |

Functionalization and Derivatization Strategies for Targeted Applications

The functionalization of this compound is essential for modulating its properties for specific applications, such as incorporation into larger molecules like peptidomimetics or attachment to surfaces. chemistryviews.org The primary sites for modification are the amino group, the phosphonic acid group, and potentially the hexyl chain.

N-Terminal Functionalization: The amino group is a common site for modification. It can be acylated to form amides or protected with standard protecting groups like the t-butoxycarbonyl (Boc) group. tandfonline.com This N-protection is often a necessary step in peptide synthesis to allow for the coupling of the phosphonic acid moiety with the amino group of another amino acid, forming a phosphonopeptide. frontierspartnerships.org

P-Terminal and Side-Chain Functionalization: The phosphonic acid group can be esterified to enhance cell permeability or to facilitate further reactions. The synthesis of depsiphosphonopeptides, where the phosphonic acid is part of a more complex structure, can be achieved through one-pot reactions involving a carbamate, an aldehyde, and a chiral chlorophosphite. nih.gov

Surface Grafting: A significant application of functionalized aminophosphonic acids is the modification of metal oxide surfaces. 6-Aminohexylphosphonic acid (6AHPA) has been used to functionalize titania (TiO₂) surfaces. nih.govunige.it The phosphonic acid group strongly anchors to the TiO₂ while the hexyl chain acts as a spacer, presenting the terminal amino group for further interactions. nih.govuantwerpen.be The length of the alkyl chain, such as the hexyl group in 6AHPA, has been shown to impact the degree of surface modification and the orientation of the grafted molecules. nih.govresearchgate.net This strategy is used to alter surface properties for applications in heterogeneous catalysis, CO₂ capture, and enzyme immobilization. nih.gov

Table 2: Examples of Functionalization Strategies for this compound Analogues

| Functionalization Site | Reagent/Method | Resulting Derivative | Potential Application | Reference |

|---|---|---|---|---|

| Amino Group | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-1-aminohexylphosphonate | Intermediate for peptide synthesis | tandfonline.com |

| Amino Group | Phenylacetyl chloride | N-Phenylacetyl-1-aminohexylphosphonic acid | Substrate for enzymatic resolution | bioorganica.com.ua |

| Phosphonic Acid Group | Coupling with an amino acid | Phosphonodipeptide | Peptidomimetic, enzyme inhibitor | frontierspartnerships.org |

| Whole Molecule | Grafting onto TiO₂ surface | Surface-bound this compound | Modified material for catalysis or sorption | nih.govuantwerpen.be |

Chemoenzymatic Approaches in Aminophosphonic Acid Synthesis

Chemoenzymatic synthesis combines the efficiency of chemical reactions for scaffold construction with the high selectivity of enzymes for stereochemical control. frontierspartnerships.orgbibliotekanauki.pl This approach is particularly powerful for producing enantiomerically pure α-aminophosphonic acids. bioorganica.com.ua The typical strategy involves the chemical synthesis of a racemic mixture of an N-acylated derivative of this compound, followed by a kinetic resolution catalyzed by an enzyme. nih.govbioorganica.com.ua

In a kinetic resolution, the enzyme selectively catalyzes the hydrolysis of the N-acyl group from one of the enantiomers, leaving the other enantiomer unreacted. For example, Penicillin G Acylase (PGA) is highly effective for the enantioselective hydrolysis of N-phenylacetylated α-aminophosphonic acids. bioorganica.com.ua The process yields a mixture of the free (S)-α-aminophosphonic acid and the unhydrolyzed (R)-N-phenylacetyl-α-aminophosphonic acid. These two products, having different chemical properties (one is an amino acid, the other a protected acid), can be easily separated. The remaining (R)-N-phenylacetyl derivative can then be chemically hydrolyzed to give the (R)-enantiomer, providing access to both pure enantiomers from a single racemic starting material. bioorganica.com.ua

Lipases are another class of enzymes used for this purpose. dntb.gov.uaicm.edu.pl For instance, Candida antarctica lipase (B570770) B (CALB) can catalyze the enantioselective acylation or deacylation of aminophosphonates, providing another route for enantiomeric separation. nih.gov These enzymatic methods are valued for their high enantioselectivity (often >99% ee), mild reaction conditions, and operational simplicity. bioorganica.com.ua

Table 3: Enzymes Used in the Resolution of α-Aminophosphonic Acids

| Enzyme | Reaction Type | Substrate | Products | Key Advantage | Reference |

|---|---|---|---|---|---|

| Penicillin G Acylase (PGA) | Enantioselective Hydrolysis | Racemic N-phenylacetyl-α-aminophosphonic acid | (S)-α-aminophosphonic acid + (R)-N-phenylacetyl-α-aminophosphonic acid | Exceptionally high enantiomeric purity (>99% ee) and broad substrate scope. | bioorganica.com.ua |

| Lipases (e.g., CALB, PpL) | Enantioselective Acylation/Deacylation or Kabachnik-Fields Reaction | Racemic α-aminophosphonate or aldehyde/amine/phosphite mixture | Enantiomerically enriched α-aminophosphonate derivatives | Can be used in non-aqueous media and can catalyze the entire C-P bond-forming reaction. | icm.edu.pl |

| L/D Amino Acid Oxidases | Enantioselective Oxidation | Racemic 1-aminoalkanephosphonic acid | One enantiomer is oxidized to a keto-phosphonate while the other remains. | Direct resolution of the free aminophosphonic acid. | nih.gov |

Interfacial Chemistry and Surface Functionalization Studies

Grafting Mechanisms of 1-Aminohexylphosphonic Acid onto Metal Oxide Surfaces

The interaction of this compound with metal oxide surfaces is a complex process involving adsorption and potential covalent bond formation. The phosphonate (B1237965) group serves as the primary anchor to the oxide, while the terminal amino group introduces new functionality to the surface.

Interaction with Titanium Dioxide (TiO2) Substrates

This compound can be grafted onto titanium dioxide (TiO2) surfaces, a process that modifies the surface properties of the TiO2. nih.govacs.org The phosphonate headgroup of the molecule interacts with the hydroxyl groups present on the TiO2 surface, leading to its attachment. acs.org This surface modification is a strategy to control and tune the surface properties of materials like TiO2 for various applications. nih.gov The presence of the amino group on the other end of the alkyl chain allows for further functionalization. acs.org

Spectroscopic techniques such as Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are used to confirm the presence of the grafted aminophosphonate groups and to study their chemical state on the TiO2 surface. nih.govuantwerpen.be For instance, DRIFT analysis can identify the characteristic vibrations of the alkyl chain, confirming the presence of the aminohexyl groups on the surface. nih.gov XPS provides information on the elemental composition and the chemical environment of the atoms, including the nitrogen of the amine group. nih.govuantwerpen.be

The grafting process can be influenced by the presence of an oxygen plasma treatment on the TiO2 surface, which increases the number of hydroxyl groups, thereby facilitating the anchoring of the aminophosphonates. acs.org The result of this grafting is often the formation of a molecular layer on the TiO2 surface. acs.org

Influence of Modification Conditions on Surface Adsorption and Conformation

The efficiency and nature of this compound adsorption onto surfaces are significantly affected by various experimental parameters. These include the length of the alkyl chain, the concentration of the phosphonic acid solution, the reaction temperature, and the pH of the medium.

The length of the alkyl chain in amino-alkylphosphonic acids plays a crucial role in the grafting process on titanium dioxide (TiO2) surfaces. nih.govacs.org Studies comparing aminomethyl-, 3-aminopropyl-, and 6-aminohexylphosphonic acid reveal that the degree of modification decreases as the alkyl chain length increases under identical synthesis conditions. nih.gov This phenomenon is attributed to the formation of folded grafted groups that sterically hinder an increasing number of binding sites with longer chains. nih.gov

The conformation of the grafted molecules on the surface is also influenced by the chain length. For longer chains like the hexyl chain in this compound, there is a possibility of the amino group bending back towards the surface. uantwerpen.be This can disrupt potential self-assembly processes of the organic chains and shield adjacent binding sites, leading to lower modification degrees compared to shorter-chain alkylphosphonic acids. uantwerpen.be In contrast, some studies on alkylphosphonic acids (without the amino group) have shown that longer carbon chains can lead to higher modification degrees due to a self-assembly effect. uantwerpen.be

Spectroscopic analysis, such as 31P Nuclear Magnetic Resonance (NMR), indicates differences in the surface interactions based on the chain length. nih.govacs.org For instance, the 31P NMR spectrum of grafted 6-aminohexylphosphonic acid shows a broad envelope of signals, suggesting a variety of surface conformations. acs.org However, the presence of a sharper main resonance signal compared to shorter aminophosphonic acids might indicate a relatively lower diversity in these conformations. acs.org

The surface coverage of this compound on metal oxide surfaces is influenced by the concentration of the precursor solution and the temperature at which the modification is carried out. nih.govacs.org Generally, an increase in the concentration of the phosphonic acid solution leads to a higher modification degree on the surface. acs.orgresearchgate.net For instance, when modifying TiO2 with amino-alkylphosphonic acids, the modification degrees were observed to change significantly with concentration. acs.org

Temperature also plays a role, although its effect can be less pronounced compared to concentration. acs.orgresearchgate.net In some cases, for amino-alkylphosphonic acids, there is little to no influence of temperature on the modification degree within a certain range. acs.org However, for other organophosphonic acids, temperature can have a strong impact on the binding type formed on the surface. researchgate.net It has been observed that at higher temperatures and concentrations, the modification degrees for aminopropylphosphonic acid can be lower compared to its non-amine counterpart, which is attributed to amine-induced surface interactions. researchgate.net

The modification process is often performed by stirring the substrate material in a heated aqueous solution of the phosphonic acid for a set period. nih.govacs.org The concentrations of the phosphonic acid and the temperature are varied to study their effects. nih.govacs.org After the modification, the samples are typically washed to remove any unreacted or physically adsorbed molecules. acs.orguantwerpen.be

Table 1: Effect of Concentration and Temperature on the Modification Degree of Amino-Alkylphosphonic Acids on TiO2. nih.govacs.org

| Amino-Alkylphosphonic Acid | Concentration (mM) | Temperature (°C) | Modification Degree (#/nm²) |

| Aminomethylphosphonic Acid | 20 | 50 | 0.9 |

| Aminomethylphosphonic Acid | 150 | 50 | 1.7 |

| 3-Aminopropylphosphonic Acid | 20 | 50 | Not specified |

| 3-Aminopropylphosphonic Acid | 150 | 50 | Not specified |

| 6-Aminohexylphosphonic Acid | 20 | 50 | Not specified |

| 6-Aminohexylphosphonic Acid | 150 | 50 | Not specified |

| 3-Aminopropylphosphonic Acid | 20 | 90 | Not specified |

| 3-Aminopropylphosphonic Acid | 150 | 90 | Not specified |

The pH of the aqueous solution plays a critical role in the grafting process of this compound on metal oxide surfaces, primarily by influencing the protonation state of the terminal amine group and the surface charge of the oxide. uantwerpen.becolloid.ch The amine group can exist in a neutral form (-NH2) or a protonated, positively charged form (-NH3+). pressbooks.pub The equilibrium between these two states is pH-dependent, with the protonated form being dominant in more acidic solutions (lower pH). pressbooks.pub

Studies have shown a clear impact of pH on the surface modification degrees. uantwerpen.be For aminoalkylphosphonic acids, the modification degrees tend to decrease as the pH increases from acidic conditions. uantwerpen.be However, the presence of the amine group can lead to higher modification degrees at pH values above 4 compared to their alkylphosphonic acid counterparts, which is attributed to the favorable interactions of the protonated amine group with the surface. uantwerpen.be

X-ray Photoelectron Spectroscopy (XPS) is a key technique used to investigate the chemical state of the amine group on the surface. nih.govuantwerpen.be By analyzing the N 1s spectra, it is possible to distinguish between the non-interacting -NH2 groups and the protonated -NH3+ groups. nih.gov Research has found that for aminoalkylphosphonic acids grafted on TiO2, both NH2 and NH3+ species are present on the surface. uantwerpen.beresearchgate.net Furthermore, a clear correlation has been observed between the length of the aminoalkyl chain and the ratio of NH2 to NH3+. uantwerpen.be

Effects of Concentration and Temperature on Surface Coverage

Formation of Covalent Bonds on Oxide Surfaces

The attachment of this compound to metal oxide surfaces can involve the formation of robust covalent bonds, specifically M-O-P (where M is a metal from the oxide) linkages. acs.orguantwerpen.beuhasselt.be This covalent attachment provides a durable surface modification. nih.gov The process involves a condensation reaction between the P-OH groups of the phosphonic acid and the M-OH (hydroxyl) groups present on the oxide surface. uantwerpen.beuhasselt.be

The phosphonate group can anchor to the surface in different binding modes, including monodentate, bidentate, and tridentate configurations. uantwerpen.beuhasselt.be The specific binding mode is influenced by factors such as the properties of the oxide surface (e.g., crystal facet) and the reaction conditions. uantwerpen.be Computational studies, such as Density Functional Theory (DFT), have been used to investigate the stability of these different binding modes. uantwerpen.be

Experimental evidence for the formation of covalent Ti-O-P bonds comes from various analytical techniques. acs.org For molecules with longer alkyl chains, such as this compound, evidence of covalent coupling to the surface has been found. acs.org The formation of these bonds is a key aspect of creating stable, functionalized surfaces for a variety of applications. nih.gov

Characterization of this compound Modified Surfaces

A suite of analytical techniques is employed to thoroughly characterize surfaces functionalized with this compound. These methods provide insights into the chemical composition, topography, and surface charge, which are crucial for understanding the performance of the functionalized materials.

Spectroscopic Analysis (X-ray Photoelectron Spectroscopy, Diffuse Reflectance Infrared Fourier Transform Spectroscopy, Nuclear Magnetic Resonance Spectroscopy)

Spectroscopic techniques are indispensable for confirming the successful grafting of this compound and for understanding the nature of its interaction with the substrate.

X-ray Photoelectron Spectroscopy (XPS) , also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition and chemical states. creative-biostructure.comwikipedia.orgeag.com Studies utilizing XPS have confirmed the presence of both free amine (NH₂) and protonated amine (NH₃⁺) groups on surfaces like titanium dioxide (TiO₂) modified with this compound. nih.gov This is a critical finding as the chemical state of the amine group can influence its subsequent reactivity and interaction with other species. nih.gov The protonation of the amine groups is thought to arise from interactions with P–OH groups or surface hydroxyl groups. nih.gov XPS analysis provides quantitative data on the elemental composition of the top 5-10 nm of a surface, making it ideal for studying thin functional layers. eag.comcnrs.fr

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is particularly useful for analyzing powdered samples and studying surface chemistry. swri.orgwikipedia.org DRIFTS analysis of TiO₂ grafted with this compound reveals characteristic absorption bands in the P–O region (900–1300 cm⁻¹), confirming the presence of the phosphonate group on the surface. nih.gov For instance, spectra of this compound-modified TiO₂ show distinct absorption bands around 1116, 1042, and 990 cm⁻¹, which are indicative of the surface-bound phosphonate. nih.gov This technique is highly sensitive to the surface and minimizes reflection losses, making it suitable for detecting subtle changes on rough surfaces. swri.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly solid-state ³¹P NMR, offers detailed information about the chemical environment of the phosphorus atoms in the phosphonic acid group. nih.govmdpi.com In studies of this compound-grafted TiO₂, ³¹P Cross-Polarization Magic Angle Spinning (CP-MAS) NMR spectra show broad, asymmetric signals. nih.gov This broadening suggests a variety of chemical environments for the phosphorus atom, which can be attributed to different binding modes and conformations of the phosphonic acid on the surface. nih.gov For example, a main resonance at 9.0 ppm, shifted upfield from the precursor signal at 18.2 ppm, has been observed for aminomethylphosphonic acid-grafted samples, with a downfield shoulder also present. nih.gov

Table 1: Spectroscopic Analysis of this compound Modified Surfaces

| Technique | Information Obtained | Key Findings for this compound | Citations |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state of elements | Confirms presence of N and P; identifies both free amine (NH₂) and protonated amine (NH₃⁺) groups on the surface. | creative-biostructure.comwikipedia.orgnih.gov |

| Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) | Functional groups present on the surface | Shows characteristic P–O stretching bands (e.g., at 1116, 1042, and 990 cm⁻¹) confirming phosphonate binding. | nih.govswri.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (³¹P) | Chemical environment and binding modes of the phosphonic acid group | Broad, asymmetric signals indicate multiple binding conformations of the phosphonate group on the substrate surface. | nih.govnih.govresearchgate.net |

Surface Topography and Layer Thickness Determination (Atomic Force Microscopy, Spectroscopic Ellipsometry)

Understanding the physical characteristics of the functionalized layer, such as its thickness and topography, is crucial for many applications.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about the surface topography. nanoandmore.comicspicorp.com AFM can be used to visualize the morphology of the this compound layer on a substrate. unige.it For instance, AFM has been used to assess the morphology of surfaces modified with phosphonic acids, revealing details about the layer's uniformity and structure. unige.it The technique is capable of measuring features with nanometer resolution. researchgate.netresearchgate.net

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique used to determine the thickness and optical properties of thin films. semilab.commdpi.comhoriba.com By measuring the change in polarization of light upon reflection from a surface, SE can accurately determine the thickness of the this compound layer. Studies have reported layer thicknesses of approximately 0.8 nm for this compound on titanium oxide, a value consistent with a monomolecular layer. unige.it This technique is highly sensitive, capable of measuring thicknesses down to the angstrom level. mdpi.com

Table 2: Surface Topography and Layer Thickness of this compound Modified Surfaces

| Technique | Information Obtained | Typical Findings for this compound | Citations |

| Atomic Force Microscopy (AFM) | Surface morphology, roughness, 3D topography | Provides visualization of the functionalized surface, indicating the uniformity of the layer. | nanoandmore.comunige.itresearchgate.net |

| Spectroscopic Ellipsometry (SE) | Layer thickness, optical constants (refractive index) | Determines the thickness of the grafted layer, often found to be around 0.8 nm, suggesting a monolayer. | unige.itsemilab.com |

Zeta Potential Measurements for Surface Charge Characterization

Zeta potential measurements are used to determine the surface charge of particles or a solid surface in a liquid. anton-paar.comhoriba.com The surface charge is a critical parameter that influences the interaction of the functionalized material with its environment. anton-paar.com For materials modified with this compound, the zeta potential is a function of pH due to the presence of both acidic phosphonic acid groups (P-OH) and basic amine groups (NH₂). nih.gov

The isoelectric point (IEP), the pH at which the net surface charge is zero, is a key parameter obtained from zeta potential measurements. mdpi.com For a bare titanium dioxide (TiO₂) surface, the IEP is typically around pH 6.5. nih.gov After functionalization with this compound, the IEP shifts, reflecting the presence of both the acidic and basic functional groups. nih.gov The presence of the amine groups leads to a more positive surface charge at lower pH values, while the phosphonic acid groups contribute to a negative charge at higher pH values. nih.govresearchgate.net

Table 3: Zeta Potential of this compound Modified Surfaces

| Substrate | Modifier | Key Findings | Citations |

| Titanium Dioxide (TiO₂) | This compound | The isoelectric point (IEP) of the modified surface is influenced by both the acidic P-OH and basic NH₂ groups, indicating successful functionalization. The surface charge becomes more positive at acidic pH and more negative at basic pH compared to the unmodified substrate. | nih.gov |

Applications of this compound Functionalized Materials

The unique surface properties imparted by this compound functionalization have led to its use in several advanced applications, particularly in catalysis and biotechnology.

Supported Metal Catalysis

Materials functionalized with this compound serve as excellent supports for metal catalysts. nih.gov The terminal amine groups can act as anchoring sites for metal nanoparticles or complexes, leading to highly dispersed and stable catalysts. rsc.orgvapourtec.comiastate.edu For example, TiO₂ grafted with this compound has been investigated as a support for palladium (Pd) catalysts. nih.gov The amine groups can coordinate with the metal ions, facilitating their deposition onto the support. The resulting supported metal catalysts can be used in a variety of chemical transformations. mdpi.com The efficiency of these catalysts is influenced by the surface properties of the support, including the density and accessibility of the amine functional groups. nih.gov

Enzyme Immobilization Platforms

The functional groups on this compound-modified surfaces also make them suitable platforms for enzyme immobilization. nih.govmdpi.com The amine groups can be used to covalently attach enzymes to the support, preventing their leaching into the reaction medium and allowing for their reuse. google.comnih.gov This is a crucial aspect for the development of robust and cost-effective biocatalytic processes. mdpi.comchiralvision.com The surface modification of materials like metal oxides with this compound provides a stable and biocompatible environment for the immobilized enzymes, helping to preserve their catalytic activity. nih.govrsc.org

Table 4: Applications of this compound Functionalized Materials

| Application | Role of this compound | Example | Citations |

| Supported Metal Catalysis | Provides anchoring sites (amine groups) for metal nanoparticles, enhancing catalyst stability and dispersion. | Palladium supported on this compound-modified TiO₂ for catalytic reactions. | nih.govvapourtec.commdpi.com |

| Enzyme Immobilization | Offers functional groups (amines) for covalent attachment of enzymes, enabling reusability and stability. | Immobilization of various enzymes on functionalized metal oxide surfaces for biocatalysis. | nih.govmdpi.comgoogle.com |

Metal Scavenging and Adsorption (e.g., Palladium)

This compound (6-AHPA) has been investigated as a surface modification agent for adsorbents aimed at scavenging precious metals like palladium from aqueous solutions. Research has focused on grafting this molecule onto metal oxide supports, such as titanium dioxide (TiO₂), to create functionalized materials with a high affinity for palladium ions. acs.orgnih.gov

A key area of study has been the influence of the alkyl chain length of amino-alkylphosphonic acids on their surface grafting properties and subsequent palladium adsorption performance. In a comparative study, TiO₂ was functionalized with aminomethylphosphonic acid (C1), 3-aminopropylphosphonic acid (C3), and 6-aminohexylphosphonic acid (C6). acs.orgnih.gov The results indicated that under identical synthesis conditions, the degree of surface modification decreased as the alkyl chain length increased. This phenomenon is attributed to the larger footprint of the longer chains, which can fold and sterically hinder access to surface binding sites. nih.gov

Despite a lower grafting density, the length of the alkyl chain plays a crucial role in the stability and efficiency of palladium adsorption. The adsorption efficiency, which correlates the amount of palladium adsorbed to the number of available amine functional groups, was found to be influenced by the chain length. nih.gov Furthermore, the pH stability of the grafted layers against desorption during palladium recovery increased in the order of C1 < C3 < C6. The enhanced stability of the 6-AHPA layer is potentially linked to a higher fraction of inaccessible hydrophilic sites, resulting from the folded structure of the longer chains. nih.gov

The adsorption process is sensitive to pH, as the speciation of palladium complexes (e.g., [PdCl₄]²⁻ in chloride-containing solutions) and the protonation state of the amine groups on the functionalized surface are pH-dependent. acs.orgresearchgate.net Studies involving 6-AHPA have explored palladium adsorption across a range of acidic pH values (1.0 to 5.0) to determine optimal conditions. acs.orgnih.gov XPS analysis of surfaces modified with 6-aminohexylphosphonic acid has confirmed the presence of both free amine groups (-NH₂) and protonated ammonium (B1175870) groups (-NH₃⁺), both of which can be involved in the metal complex binding. acs.orgnih.gov

Table 1: Comparison of Amino-Alkylphosphonic Acid-Grafted TiO₂ for Palladium Adsorption

| Feature | Aminomethylphosphonic Acid (C1) | 3-Aminopropylphosphonic Acid (C3) | 6-Aminohexylphosphonic Acid (C6) |

|---|---|---|---|

| Modification Degree | Highest | Intermediate | Lowest |

| Adsorption Efficiency | Affected by precursor concentration | Less affected by precursor concentration | Less affected by precursor concentration |

| pH Stability | Lowest | Intermediate | Highest |

| Surface Interaction | Different from C3 and C6 | Similar to C6 | Similar to C3 |

Data derived from studies on amino-alkylphosphonic acid-grafted TiO₂. nih.gov

Hybrid (Photo)electric Device Integration

This compound serves as a critical component in the fabrication of hybrid (photo)electric devices, particularly in the field of bioelectronics. Its bifunctional nature, possessing a phosphonate group at one end and an amino group at the other, allows it to act as a molecular linker, anchoring biological macromolecules to inorganic conductive surfaces. weizmann.ac.ilweizmann.ac.ilacs.org

A notable application is in the construction of devices based on bacteriorhodopsin (bR), a light-driven proton pump protein. weizmann.ac.ilweizmann.ac.ilresearchgate.net In these devices, a monolayer of this compound is first self-assembled onto a conductive substrate, such as titanium nitride (TiN). weizmann.ac.ilweizmann.ac.il The phosphonate headgroup forms strong bonds with the metal oxide surface. acs.org The exposed terminal amino groups of the this compound layer then provide a surface for the electrostatic assembly of subsequent layers, such as the protein bacteriorhodopsin, often in conjunction with a cationic polymer like poly-diallyl-dimethylammonium. weizmann.ac.ilweizmann.ac.il

This layer-by-layer assembly method enables the creation of well-defined protein multilayers with controlled thickness, for instance, from approximately 7.5 nm to 15.5 nm. weizmann.ac.ilweizmann.ac.ilresearchgate.net These bR-based structures are integrated into metal-protein-metal junctions, using top contacts like eutectic gallium-indium (EGaIn) or evaporated titanium/gold (Ti/Au), to study their charge transport properties. weizmann.ac.ilweizmann.ac.ilresearchgate.net Research has shown that these hybrid junctions exhibit intriguing electrical characteristics, including mono-exponential conductance attenuation with increasing bR layer thickness, which is a key finding for understanding long-range electron transport through proteins. weizmann.ac.ilweizmann.ac.ilresearchgate.net

Beyond its use in bioelectronics with proteins, this compound is also identified as a suitable ligand for functionalizing the surface of semiconductor nanocrystals (quantum dots). google.com These functionalized nanocrystals can be incorporated into polymer matrices for applications in light-emitting devices, displays, and lighting, demonstrating the versatility of this compound in the integration of various hybrid photoelectric systems. google.comgoogle.com

Table 2: Application of this compound in Hybrid Devices

| Device Type | Role of this compound | Substrate/Material | Research Finding |

|---|---|---|---|

| Bioelectronic Junction | Electrostatic linker for protein assembly | Titanium Nitride (TiN) | Enables creation of controlled-thickness bacteriorhodopsin multilayers for charge transport studies. weizmann.ac.ilweizmann.ac.il |

| Nanocrystal Composite | Surface ligand for nanocrystals | Semiconductor Nanocrystals | Suitable for integrating nanocrystals into polymeric matrices for light-emitting applications. google.com |

| Light-Emitting Device | Component in a mixture for device fabrication | Not specified | Used in the formulation of green light-emitting devices with high color purity. google.com |

Molecular Recognition and Chiral Discrimination by 1 Aminohexylphosphonic Acid Complexes

Formation and Stability of Diastereomeric Metal-1-Aminohexylphosphonic Acid Complexes in the Gas Phase

The formation of diastereomeric complexes by coordinating a chiral molecule to a metal ion is a fundamental strategy for enantiomeric differentiation in the gas phase. In the case of 1-aminohexylphosphonic acid, diastereomeric clusters are readily formed in the gas phase through techniques like electrospray ionization. These clusters typically involve a metal ion (M), a chiral selector molecule (A), and the analyte, which in this context is this compound (B).

A study investigated the formation of diastereomeric clusters with the general formulas [MA(S)B(S)₂]⁺ and [MA(R)B(S)₂]⁺. nih.gov In this notation, M represents a metal ion such as Li(I), Na(I), Ag(I), or a protonated divalent metal like Ni(II)-H or Cu(II)-H. 'A' stands for a chiral reference compound, (R)- or (S)-(1-aminopropyl)phosphonic acid, and 'B' represents the target analyte, (1R)- or (1S)-(1-aminohexyl)phosphonic acid. nih.gov

The stability of these gas-phase diastereomeric complexes is not identical. The difference in stability arises from the varied steric and electronic interactions between the components in the homochiral complex (e.g., selector and analyte have the same S-configuration) versus the heterochiral complex (e.g., selector has an R-configuration and the analyte has an S-configuration). This stability difference is the cornerstone of chiral discrimination by mass spectrometry, as it directly influences the fragmentation patterns observed during collision-induced dissociation. nih.gov The relative stability of the diastereomeric complexes, such as [MA(S)B(S)]⁺ and [MA(R)B(S)]⁺, dictates the observed abundance ratios of fragment ions. nih.gov The stability of metal-ligand complexes can generally be quantified by the stability constant (β), where a higher value indicates a more stable complex. mdpi.com

Mass Spectrometry-Based Enantiodiscrimination Techniques

Mass spectrometry has emerged as a powerful tool for the analysis of chiral compounds, offering high sensitivity and specificity. nih.govaps.org Several techniques are employed to probe the chiral nature of molecules like this compound.

Pulsed Laser Ablation (PLA) is a technique used to generate nanoparticles from a solid target by irradiating it with a high-energy pulsed laser beam. nih.gov This process causes micro-explosions near the surface, ejecting particles that can then be analyzed. nih.gov In the context of analytical chemistry, Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a highly versatile method for the elemental analysis of solid materials with high precision. azom.comeag.com

While PLA is well-established for nanoparticle generation and elemental analysis, its direct application for the chiral discrimination of this compound is not extensively documented in the provided sources. However, the principles of using laser-based methods for chiral analysis are established. For instance, femtosecond laser mass spectrometry has been shown to be an efficient method for chiral discrimination of other molecules. nih.gov In principle, PLA could be used to introduce solid samples of this compound complexes into the gas phase for subsequent mass analysis, where chiral differentiation would then be performed using methods like collision-induced dissociation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large and thermally fragile molecules, including biological macromolecules and their complexes. libretexts.orgnih.gov It allows for the gentle transfer of ions from a solution into the gas phase without significant fragmentation. libretexts.org

In the study of this compound, ESI mass spectrometry is the method of choice for generating the diastereomeric clusters necessary for chiral discrimination. nih.gov Researchers have successfully produced diastereomeric clusters of the type [MAB₂]⁺ and [MA₂B]⁺, where B is this compound, in the ESI source of a triple-quadrupole mass spectrometer. nih.gov This technique's ability to preserve the non-covalent interactions within the diastereomeric complexes is crucial for observing the differences in their gas-phase stability and subsequent fragmentation behavior. nih.govlibretexts.org ESI-MS has been demonstrated as a method for the one-pot analysis of enantiomeric excess of free amino acids without requiring prior chromatographic separation. rsc.org

Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is a tandem mass spectrometry technique used to fragment selected ions in the gas phase. wikipedia.org The selected precursor ions are accelerated and collided with neutral gas molecules (like helium, nitrogen, or argon), causing them to fragment. wikipedia.org The resulting fragment ions are then analyzed to provide structural information. wikipedia.orgthermofisher.com

CID is a key component in the chiral discrimination of this compound. After generating diastereomeric complexes using ESI, these complexes are isolated and subjected to CID. nih.gov The fragmentation patterns of the homochiral and heterochiral complexes differ due to their varying stabilities. For example, the fragmentation of [MA(S)(B(S))₂]⁺ and [MA(R)(B(S))₂]⁺ leads to different abundance ratios of the resulting product ions. nih.gov

Researchers quantify this difference using abundance ratios, defined as:

R(homo) = [MA(S)B(S)]⁺ / [M(B(S))₂]⁺

R(hetero) = [MA(R)B(S)]⁺ / [M(B(S))₂]⁺

The chiral resolution factor, R(chiral), is then calculated as the ratio R(homo)/R(hetero). nih.gov This factor is dependent on the nature of the metal ion and the specific fragmenting species. nih.gov

| Parameter | Description | Significance in Chiral Discrimination |

|---|---|---|

| R(homo) | Abundance ratio of fragment ions from the homochiral precursor complex. | Reflects the fragmentation pathway and stability of the homochiral complex. nih.gov |

| R(hetero) | Abundance ratio of fragment ions from the heterochiral precursor complex. | Reflects the fragmentation pathway and stability of the heterochiral complex. nih.gov |

| R(chiral) | Ratio of R(homo) to R(hetero). | Provides a quantitative measure of the degree of chiral discrimination. A value different from 1 indicates successful chiral resolution. nih.gov |

Electrospray Ionization Mass Spectrometry

Theoretical and Computational Modeling of Chiral Recognition Mechanisms

Theoretical and computational modeling plays a crucial role in understanding the intricate mechanisms of chiral recognition at the molecular level. taylorfrancis.com These methods provide insights into the structures of diastereomeric complexes and the nature of the non-covalent interactions that govern their stability. scirp.orgnih.gov

For aminophosphonic acids, computational approaches like Density Functional Theory (DFT) can be used to model the gas-phase conformations of the diastereomeric metal complexes. nih.gov By calculating the energies of the different conformations, researchers can predict which diastereomer is more stable, corroborating experimental findings from mass spectrometry. nih.gov These calculations help to elucidate the "three-point interaction model," where a minimum of three interaction points between the chiral selector and the enantiomers are necessary for discrimination. researchgate.net

Computational studies can map the potential energy surfaces of the complexes, revealing the energetic barriers to fragmentation and explaining why different fragmentation pathways are favored for different diastereomers. taylorfrancis.com This synergy between experimental data from techniques like ESI-CID-MS and high-level theoretical calculations provides a comprehensive understanding of the factors driving chiral recognition of this compound. nih.govtaylorfrancis.com

Biochemical and Molecular Biological Research Applications of 1 Aminohexylphosphonic Acid

Enzyme Inhibition Mechanism Research

Aminopeptidase (B13392206) N (ANPEP) Inhibition Studies

1-Aminohexylphosphonic acid has been identified as an inhibitor of Aminopeptidase N (ANPEP), also known as CD13. ANPEP is a zinc-dependent metalloprotease involved in various physiological processes, including cell proliferation and signal transduction. Research has shown that this compound exhibits inhibitory activity against ANPEP, with a reported IC50 value of 8300 nM. idrblab.net The inhibitory effect is attributed to the interaction of the phosphonic acid group with the active site of the enzyme. Further studies have explored derivatives, such as this compound monophenyl ester, which demonstrated enhanced inhibitory potency with an IC50 of 4800 nM against ANPEP. idrblab.netnih.gov The inhibitory constant (Ki) for this compound against leucine (B10760876) aminopeptidase has been reported as 1000 µM. aatbio.com

The following table summarizes the inhibitory activity of this compound and its derivative against Aminopeptidase N.

| Compound | Inhibition Metric | Value (nM) |

| This compound | IC50 | 8300 idrblab.net |

| This compound Monophenyl Ester | IC50 | 4800 idrblab.netnih.gov |

| This compound | Ki (Leucine Aminopeptidase) | 1000000 aatbio.com |

Structural Basis of Enzyme-Inhibitor Interactions

The interaction between aminophosphonates and enzymes like aminopeptidases often involves the phosphonate (B1237965) group mimicking the transition state of peptide hydrolysis. While specific crystal structures of this compound complexed with ANPEP are not detailed in the provided results, the general mechanism for aminophosphonate inhibitors involves the phosphonate moiety coordinating with the active site metal ion (typically zinc in aminopeptidases) and forming hydrogen bonds with surrounding amino acid residues. nih.gov This binding mode prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity. The structural basis for the inhibition of other enzymes by related aminophosphonic acids, such as the interaction of (R)-1-aminoethylphosphonic acid with alanine (B10760859) racemase, reveals that the phosphonate group interacts with key catalytic residues in the active site. nih.gov This interaction leads to a stable enzyme-inhibitor complex and potent inactivation of the enzyme. nih.gov

Comparative Analysis with Other Aminophosphonic Acid Enzyme Inhibitors (e.g., Alanine Racemase)

This compound belongs to the broader class of aminophosphonic acids, which are known to inhibit a variety of enzymes. A notable example for comparison is the inhibition of alanine racemase by other aminophosphonates. plos.org Alanine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme essential for bacterial cell wall biosynthesis. wikipedia.org Inhibitors like (R)-1-aminoethylphosphonic acid act as time-dependent inactivators of alanine racemase by forming a stable external aldimine with the PLP cofactor. nih.govnih.gov The crystal structure of this complex shows that the phosphonate group interacts with catalytic residues, preventing the catalytic cycle from proceeding. nih.gov While both this compound and these alanine racemase inhibitors are aminophosphonates, their specificity and mechanism of action are tailored to their respective target enzymes. The inhibition of ANPEP by this compound is primarily based on its interaction with the zinc ion in the active site, whereas the inhibition of alanine racemase by its specific aminophosphonate inhibitors involves the PLP cofactor. nih.govnih.gov

Utilization as a Molecular Probe and Building Block

Synthesis of Novel Biologically Active Compounds (e.g., Carbamoyl (B1232498) Phosphonate Tags)

This compound serves as a valuable building block in the synthesis of more complex and functionally diverse molecules. acs.org Its bifunctional nature, with a reactive amino group and a phosphonate group, allows for its incorporation into larger structures. For instance, it has been utilized in the synthesis of carbamoyl phosphonate tags. biorxiv.org These tags are chemical probes used in chemoproteomic workflows to study protein modifications and interactions. The synthesis involves reacting the amino group of this compound with another molecule, while the phosphonate group can be used for purification or detection. biorxiv.orgnih.gov Specifically, the synthesis of a cysteine-reactive probe, CPT, involves the reaction of 6-aminohexylphosphonic acid hydrochloride salt with succinimidyl iodoacetate. biorxiv.org This demonstrates its utility in creating tools for chemical biology research. The synthesis of various α-aminophosphonates is a significant area of research due to their potential biological activities. nih.govthieme-connect.deorganic-chemistry.org

Investigation of Zinc-Regulated Proteomes

Building on its role in creating molecular probes, this compound is instrumental in the development of tools for studying the zinc-regulated proteome. biorxiv.orgnih.gov Zinc is a crucial metal ion that regulates the function of numerous proteins. biorxiv.org To identify and quantify the proteins that bind to zinc, researchers have developed chemoproteomic strategies. In one such strategy, a cysteine-reactive probe synthesized from 6-aminohexylphosphonic acid is used to map zinc-binding cysteines across the proteome. biorxiv.orgbiorxiv.org This method, termed ZnCPT, has enabled the identification of thousands of zinc-regulated cysteine residues, providing a comprehensive landscape of the zinc-binding proteome. biorxiv.orgnih.gov This information is critical for understanding the roles of zinc in cellular processes and for identifying potential drug targets in diseases where zinc homeostasis is dysregulated. nih.gov

Computational and Theoretical Studies on 1 Aminohexylphosphonic Acid

Density Functional Theory (DFT) Calculations for Binding Modes and Surface Conformations

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the binding modes and surface conformations of aminophosphonic acids, including 1-aminohexylphosphonic acid and its analogues, when adsorbed onto various surfaces. These computational studies provide molecular-level insights that complement experimental findings.

DFT calculations, often combined with Periodic Boundary Conditions (PBC), are utilized to model the adsorption of these molecules on surfaces like titanium dioxide (TiO2). researchgate.net Studies on similar molecules, such as 3-aminopropylphosphonic acid (3APPA), have revealed the coexistence of various surface conformations. The amine group can participate in intra-adsorbate, inter-adsorbate, and adsorbate-surface interactions. researchgate.net Calculated adsorption energies help to determine the most stable binding modes. For instance, on the anatase (101) surface of TiO2, both monodentate and bidentate binding modes have been identified as plausible, while tridentate modes may be geometrically restricted. researchgate.net

Experimental techniques such as X-ray Photoelectron Spectroscopy (XPS) and Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy support these theoretical findings, confirming the presence of both free amine (-NH2) and protonated amine (-NH3+) groups on the surface. researchgate.netnih.gov DFT calculations can aid in the interpretation of these spectra. For example, the calculated ³¹P chemical shifts can be correlated with experimental solid-state Nuclear Magnetic Resonance (NMR) data to validate the proposed binding structures. researchgate.net

Furthermore, DFT is employed to understand the reaction mechanisms at surfaces. In studies of interfacial reactions, such as the Inverse-Electron Demand Diels-Alder (IEDDA) reaction, DFT calculations can elucidate the reaction pathways and the influence of the surface on the orientation of reactants. These calculations can predict the energetics of different reaction coordinates, providing insight into the kinetic favorability of certain approaches of a solution-phase reactant towards a surface-bound molecule.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. diva-portal.org Functionals like M06-2X with basis sets such as 6-311+G(d,p) have been found to provide accurate energetics for reactions like cycloadditions. For solid-state systems, functionals like the Wu & Cohen (WC) modification of PBE, combined with dispersion corrections (e.g., DFT-D2), have been used to accurately describe the interactions between the adsorbate and the surface. researchgate.net

Molecular Mechanics Studies on Packing Density and Interfacial Interactions

Molecular mechanics (MM) studies offer a computationally efficient method to investigate the packing density and interfacial interactions of molecules like this compound on surfaces. These studies are particularly useful for understanding how molecules arrange themselves in self-assembled monolayers (SAMs).

By creating schematic models with varying degrees of monolayer attachment at available surface sites, MM simulations can determine the average packing energy per chain as a function of packing density. This approach helps to identify the most energetically favorable surface coverage. For instance, a study on a mixed monolayer system found that approximately 50% surface coverage corresponded to the lowest packing energy per molecule, indicating that this is the ideal density for monolayer attachment.

These computational models can be validated by experimental techniques like XPS, which can provide information on the elemental composition of the surface, such as the nitrogen-to-phosphorus ratio in a mixed monolayer containing this compound.

The packing density of organic molecules is a fundamental property that influences a wide range of material characteristics, including mechanical and optical behavior. chemrxiv.org While molecular dynamics is a common method to compute bulk density, machine learning models trained on large datasets of molecular structures and their corresponding densities are emerging as a faster alternative for high-throughput screening. chemrxiv.org These models can predict the packing density of new molecules, aiding in the design of materials with specific properties. chemrxiv.org

Simulation of Molecular Interactions in Biological Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules, providing insights into the dynamic interactions within biological systems. 3ds.com These simulations are particularly valuable for understanding how molecules like this compound might interact with biological targets such as proteins.

The core of an MD simulation is the force field, an empirical potential energy function that approximates the complex quantum mechanical interactions between atoms. github.io This simplification allows for the simulation of large biological systems over timescales long enough to observe biologically relevant events, such as protein-ligand binding and conformational changes. 3ds.comgithub.io

In the context of drug discovery and development, MD simulations can be used to:

Predict Binding Poses: Determine how a small molecule like this compound fits into the binding site of a target protein. mpg.de

Estimate Binding Affinities: Calculate the free energy of binding, which indicates the strength of the interaction between the ligand and the protein. mpg.de

Identify Key Interactions: Pinpoint the specific amino acid residues involved in the binding and characterize the nature of these interactions (e.g., hydrogen bonds, electrostatic interactions). mpg.denih.gov

Study Conformational Changes: Observe how the protein and ligand structures change upon binding. github.io

Coarse-grained molecular dynamics (CGMD) is a variation of MD where groups of atoms are represented as single particles. This approach reduces the computational cost, allowing for the simulation of much larger systems and longer timescales, such as the assembly of viral capsids or interactions within a cell membrane. aimspress.com

The integration of quantum mechanics/molecular mechanics (QM/MM) methods with MD simulations allows for a more accurate description of the electronic structure of specific regions of interest, such as the active site of an enzyme during a reaction, while treating the rest of the system with the efficiency of classical mechanics. mpg.de This hybrid approach is particularly useful for studying enzymatic reactions and other processes where bond breaking and formation occur. mpg.de

These simulation techniques provide a detailed, atomistic view of molecular interactions that can be difficult to obtain through experimental methods alone, thus guiding the design of new therapeutic agents and functional biomaterials. 3ds.comnih.gov

Future Perspectives in 1 Aminohexylphosphonic Acid Research

Emerging Synthetic Strategies

While established methods for synthesizing 1-aminohexylphosphonic acid exist, researchers are continuously seeking more efficient, environmentally benign, and cost-effective strategies. Future research is likely to focus on the following areas:

Catalytic Approaches: The development of novel catalysts for the key steps in the synthesis, such as the hydrophosphonylation of corresponding imines or the amination of haloalkylphosphonates, could significantly improve reaction rates and yields. Homogeneous and heterogeneous catalysis, including the use of transition metal complexes and supported catalysts, will be instrumental.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis offers the potential for high stereoselectivity and milder reaction conditions. The exploration of aminotransferases or other relevant enzymes for the asymmetric synthesis of chiral this compound derivatives is a promising avenue.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved product consistency and scalability. The adaptation of existing synthetic routes to flow chemistry setups could streamline the production of this compound and its derivatives.

Green Chemistry Principles: A strong emphasis will be placed on developing synthetic routes that align with the principles of green chemistry. This includes the use of safer solvents, minimizing waste generation, and employing renewable starting materials where possible.

A comparative look at related aminoalkylphosphonic acids reveals the impact of the alkyl chain length on synthetic accessibility and subsequent properties.

| Compound Name | Alkyl Chain Length | Noteworthy Synthetic Aspects |

| Aminomethylphosphonic acid | C1 | Often synthesized via the Mannich-type reaction or the amination of chloromethylphosphonic acid. |

| 3-Aminopropylphosphonic acid | C3 | Synthesis can be achieved through the Michaelis-Arbuzov reaction followed by amination. |

| This compound | C6 | Longer chain length may require multi-step syntheses, with a focus on controlling side reactions. |

This table provides a simplified comparison of synthetic considerations for aminoalkylphosphonic acids with varying chain lengths.

Novel Applications in Advanced Materials Science

The dual functionality of this compound makes it an excellent candidate for modifying the surfaces of various materials, thereby imparting new properties and functionalities. Future applications are envisioned in the following areas:

Surface Functionalization of Nanomaterials: The phosphonic acid group exhibits a strong affinity for metal oxide surfaces, such as titania (TiO2) and iron oxides (Fe3O4), forming stable, covalent-like bonds. nih.govacs.org The terminal amine group can then be used for further functionalization, for instance, by attaching biomolecules, catalysts, or polymers. researchgate.net Research has shown that the modification degree of amino-alkylphosphonic acids on TiO2 decreases with increasing chain length under the same synthesis conditions. acs.orgresearchgate.net This is attributed to the folded grafted groups sterically shielding binding sites. acs.orgresearchgate.net

Biomaterials and Biomedical Devices: The ability to functionalize surfaces with this compound can be exploited to improve the biocompatibility of implants, create biosensors, and develop targeted drug delivery systems. The amine group can serve as an anchor point for immobilizing enzymes or antibodies.

Corrosion Inhibition: The formation of self-assembled monolayers of this compound on metal surfaces can provide a protective barrier against corrosion. Studies on similar molecules like 4-aminobutylphosphonic acid have shown that adjusting the pH during grafting can increase the fraction of free amine groups, leading to improved adhesion and corrosion resistance. uantwerpen.be

Organic-Inorganic Hybrid Materials: this compound can act as a molecular linker to create novel organic-inorganic hybrid materials with tailored optical, electronic, or mechanical properties. These materials could find applications in areas such as catalysis, separation technologies, and photovoltaics. uantwerpen.be For example, amino-alkylphosphonic acid-grafted TiO2 materials have shown potential for metal sorption and heterogeneous catalysis. researchgate.net

The table below summarizes the impact of alkyl chain length on the surface properties of modified titania.

| Amino-Alkylphosphonic Acid | Chain Length | Key Findings on TiO2 Surface Modification |

| Aminomethylphosphonic acid (AMPA) | C1 | Exhibits different surface interactions compared to longer chains. nih.govacs.org |

| 3-Aminopropylphosphonic acid (3APPA) | C3 | Shows a higher modification degree than 6AHPA under similar conditions. acs.org |

| 6-Aminohexylphosphonic acid (6AHPA) | C6 | The presence of both free NH2 and protonated NH3+ groups has been revealed on grafted TiO2 foils. nih.govacs.org |

This table illustrates the influence of the alkyl chain length of amino-alkylphosphonic acids on their interaction with and modification of titanium dioxide surfaces.

Deepening Understanding of Biochemical Interactions and Pathways

While the primary focus of this compound has been in materials science, its structural similarity to α-amino acids suggests potential interactions with biological systems. Future research in this area will likely concentrate on:

Enzyme Inhibition Studies: As an amino acid analog, this compound and its derivatives could act as inhibitors of enzymes that process natural amino acids, such as aminopeptidases. idrblab.net For instance, (R)-(-)-1-aminoethylphosphonic acid, an analog of L-alanine, has demonstrated antibacterial properties. The phosphonate (B1237965) group can mimic the tetrahedral transition state of peptide bond hydrolysis, making it a potent inhibitor.

Receptor Binding and Signaling: The amine and phosphonate groups could interact with specific receptors on cell surfaces, potentially modulating cellular signaling pathways. Investigating these interactions could uncover novel therapeutic applications. For example, aminopeptidases are involved in processing peptide hormones and neurotransmitters. idrblab.net

Metabolic Fate and Biotransformation: Understanding how this compound is metabolized in biological systems is crucial for any potential biomedical application. Studies will likely focus on identifying the enzymes and pathways involved in its biotransformation and excretion. This is particularly relevant given that aminomethylphosphonic acid (AMPA) is a known metabolite of the herbicide glyphosate (B1671968).

Interaction with Biomembranes: The amphiphilic nature of this compound suggests it may interact with lipid bilayers. Research could explore how it affects membrane fluidity, permeability, and the function of membrane-bound proteins.

The following table lists compounds structurally related to this compound and their known biological relevance.

| Compound Name | Structural Relation | Known Biological Relevance |

| Aminomethylphosphonic acid (AMPA) | Shorter alkyl chain (C1) | Metabolite of glyphosate herbicide. |

| (R)-(-)-1-Aminoethylphosphonic acid | Shorter alkyl chain (C2), chiral | Synthetic analog of L-alanine with antibacterial properties. |

| Aminopeptidases | Target enzymes | Play roles in peptide digestion, hormone regulation, and neurotransmitter degradation. idrblab.net |

This table highlights the biological significance of compounds that are structurally or functionally related to this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-aminohexylphosphonic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via the addition of hypophosphorous acid derivatives to imines. For example, β-(diphenylmethyl)imines react with bis(trimethylsilyl) phosphonite under controlled conditions to form protected intermediates, which are subsequently deprotected using HCl . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical; yields up to 56% are reported for analogous aminophosphonous acids when propylene oxide is used to scavenge HCl . LC/MS and TLC are recommended for real-time monitoring .

Q. How can reactive sites (amino and phosphonite groups) be selectively protected during synthesis?

- Methodological Answer : Protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and triphenylmethyl (trityl) are used to block the N-terminus, while esters (e.g., benzyl or silyl groups) protect the phosphonite terminal. Deprotection is achieved via hydrogenolysis (for benzyl groups) or acidolysis (for trityl groups) . Sequential protection-deprotection steps must be validated using NMR or mass spectrometry to confirm integrity .

Q. What analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer :

- NMR : Optimize sample pH to resolve ionic species (pKa ~1.5 for phosphonic groups, ~10 for amino groups). Acidic or basic conditions stabilize inclusion complexes with cyclodextrins, enhancing enantiomeric excess (e.e.) determination .

- LC/MS : Use Waters Aquity systems with NH4OAc or CF3CO2H buffers for high-resolution separation .

- Column Chromatography : Employ C18 columns (e.g., Sunfire, XBridge phenyl) for preparative HPLC purification .

Advanced Research Questions

Q. How does this compound act as an enzyme inhibitor, and what structural features enhance its binding affinity?

- Methodological Answer : The compound mimics amino acids, competitively inhibiting enzymes like carboxypeptidase A. Its phosphonate group binds metal ions (e.g., Zn²⁺) in enzyme active sites, while the hexyl chain enhances hydrophobic interactions. Structure-activity relationship (SAR) studies suggest modifying the alkyl chain length or introducing aryl groups improves inhibitory potency . Kinetic assays (e.g., IC50 determination) and X-ray crystallography are used to validate binding modes .

Q. How can discrepancies in reported biological activity data for this compound analogs be resolved?

- Methodological Answer : Contradictions often arise from variations in:

- Stereochemistry : Enantiomers may exhibit divergent activities. Use chiral resolving agents (e.g., α-cyclodextrin) in NMR or chiral HPLC to confirm e.e. .

- Ionic State : Adjust solution pH to match physiological conditions (e.g., pH 7.4) during assays, as protonation states affect solubility and target interactions .

- Purity : Validate synthetic batches via HR-MS and elemental analysis to rule out byproducts .

Q. What strategies enable the coordination of this compound with transition metals for catalytic or medicinal applications?

- Methodological Answer : The phosphonic acid moiety chelates metals like Pd(II) or Fe(III) through its oxygen atoms. For example, palladium complexes form via deprotonated phosphonate groups in basic conditions, as confirmed by X-ray diffraction . Stability constants can be determined using potentiometric titrations, while DFT calculations predict coordination geometries .

Q. How does stereochemistry impact the synthesis and bioactivity of this compound?

- Methodological Answer : Enantioselective synthesis is achieved via catalytic phosphorylation of imines using chiral auxiliaries (e.g., BINOL-derived catalysts). The (R)-enantiomer of α-aminophosphonic analogs shows 10-fold higher enzyme inhibition than the (S)-form in some studies . Circular dichroism (CD) and optical rotation measurements are essential for stereochemical characterization .

Key Methodological Recommendations

- Synthesis : Prioritize one-pot methods with bis(trimethylsilyl) phosphonite for functionalized analogs .

- Analysis : Use pH-controlled NMR and chiral columns to resolve stereochemical ambiguities .

- Biological Assays : Standardize buffer conditions and validate metal cofactor requirements to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.